molecular formula C18H16ClN5O B2835319 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2202370-88-3

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2835319
CAS No.: 2202370-88-3
M. Wt: 353.81
InChI Key: LUFIIRZEVVJBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H16ClN5O and its molecular weight is 353.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN4O
  • Molecular Weight : 316.78 g/mol
  • CAS Number : 2176125-90-7

The structure features a chloropyridine moiety , an azetidine ring , and a dihydropyridazinone core , which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Chloropyridine : Chlorination of pyridine to obtain 3-chloropyridine.
  • Synthesis of Azetidine Ring : Cyclization reactions using appropriate precursors.
  • Coupling Reaction : Nucleophilic substitution to couple the chloropyridine and azetidine intermediates.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, showing promising results comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
Test Compound8Ciprofloxacin4
Test Compound16Ketoconazole8

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, although detailed mechanisms remain under investigation .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
  • Cell Signaling Modulation : It may influence various signaling pathways that are crucial for cell proliferation and survival.

Case Studies

  • A study focusing on derivatives of similar structures demonstrated that modifications in the azetidine ring significantly affected antimicrobial potency and selectivity against pathogenic strains .
  • Another investigation highlighted the structure-activity relationship (SAR) of related compounds, indicating that the presence of the chloropyridine moiety enhances biological activity by improving binding affinity to target proteins .

Properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c19-15-9-21-7-5-17(15)23-10-13(11-23)12-24-18(25)4-3-16(22-24)14-2-1-6-20-8-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFIIRZEVVJBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=NC=C2)Cl)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.